molecular formula C7H7LiN2O3 B6222560 lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate CAS No. 2758004-23-6

lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate

カタログ番号 B6222560
CAS番号: 2758004-23-6
分子量: 174.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate, also known as lithium cyclopropane carboxylate (LiCPC), is an organic compound used in the synthesis of various pharmaceuticals and other compounds. LiCPC is an important reagent for the synthesis of heterocyclic compounds, and has been used in a variety of applications, including drug discovery and development, materials science, and biochemistry. LiCPC has been studied extensively for its potential use in medical applications, and is currently being investigated for its potential therapeutic effects in the treatment of certain diseases.

科学的研究の応用

LiCPC has been studied extensively in the field of medicinal chemistry, and is currently being investigated for its potential therapeutic effects in the treatment of certain diseases. LiCPC has been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease, among other conditions. LiCPC has also been studied for its potential use in the treatment of inflammation, and for its potential as an anti-inflammatory agent. LiCPC has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

作用機序

LiCPC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, LiCPC reduces the production of prostaglandins, which are involved in inflammation, pain, and other processes. LiCPC also acts as an antioxidant, and has been shown to reduce oxidative stress in cells.
Biochemical and Physiological Effects
LiCPC has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in various animal models. LiCPC has also been shown to reduce the production of pro-inflammatory cytokines, and to reduce the expression of certain pro-inflammatory genes. LiCPC has also been shown to reduce the production of reactive oxygen species, and to reduce apoptosis.

実験室実験の利点と制限

The main advantage of using LiCPC in laboratory experiments is its relatively low cost and availability. LiCPC is also relatively easy to synthesize, and can be readily obtained from chemical suppliers. However, LiCPC is a relatively unstable compound, and must be handled with care to avoid degradation. Additionally, LiCPC is a relatively potent compound, and must be used with caution to avoid potential toxicity.

将来の方向性

Future research into the use of LiCPC could focus on its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research into the biochemical and physiological effects of LiCPC could be conducted to better understand its potential therapeutic effects. Furthermore, research into the potential toxicity of LiCPC could be conducted to better understand its safety profile. Finally, further research into the synthesis and optimization of LiCPC could be conducted to improve its availability and cost-effectiveness.

合成法

LiCPC is synthesized by the reaction of lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate cyclopropane carboxylate with an alkyl halide. The reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as an amine or a transition metal complex. The reaction is typically carried out at a temperature of between 0 and 50 degrees Celsius.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid. This acid is then reacted with lithium hydroxide to form the final product, lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate.", "Starting Materials": [ "3-methyl-1,2,4-oxadiazole-5-carboxylic acid", "cyclopropanecarbonyl chloride", "base", "lithium hydroxide" ], "Reaction": [ "Step 1: React 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid.", "Step 2: React 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid with lithium hydroxide to form lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate." ] }

CAS番号

2758004-23-6

製品名

lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate

分子式

C7H7LiN2O3

分子量

174.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。